N'-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide is an organic compound with the molecular formula C11H10N2O2S. It is a derivative of furan and thiophene, which are heterocyclic compounds known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 5-methyl-2-furaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the furan and thiophene moieties .
Industrial Production Methods
While specific industrial production methods for N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies investigating the mechanisms of action of hydrazone derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms. Additionally, its structure enables it to interact with cellular components, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N’-[(5-methyl-2-furyl)methylene]-1H-benzimidazole-6-carbohydrazide: Similar in structure but with a benzimidazole moiety instead of thiophene.
N-[(5-methyl-2-furyl)methylene]-2-naphthalenamine: Contains a naphthalene ring instead of thiophene.
Uniqueness
N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide is unique due to its combination of furan and thiophene rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying its biological activities .
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2S/c1-8-4-5-9(15-8)7-12-13-11(14)10-3-2-6-16-10/h2-7H,1H3,(H,13,14)/b12-7+ |
InChI Key |
NNEKWNNVBLRZKH-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.